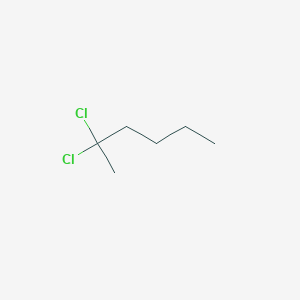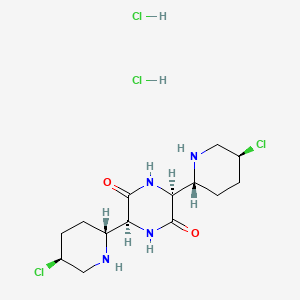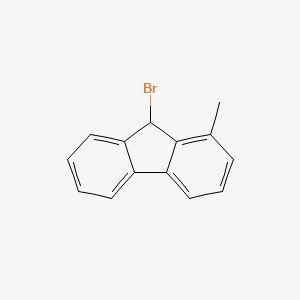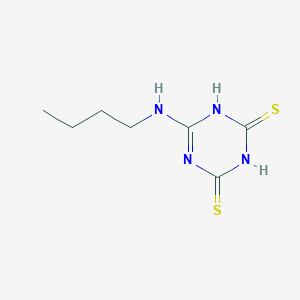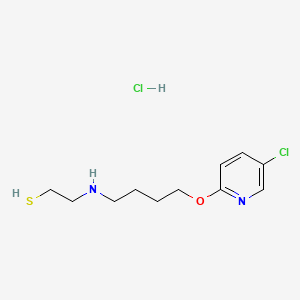
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride is a chemical compound with the molecular formula C11H18Cl2N2OS and a molecular weight of 297.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an ethylthiol group. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-pyridinol with 1-bromo-4-chlorobutane to form an intermediate compound. This intermediate is then reacted with ethanethiol in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification techniques to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced chromatography techniques.
化学反応の分析
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
作用機序
The mechanism of action of Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride can be compared with other similar compounds, such as:
Methanethiol: Similar in structure but with a methyl group instead of an ethyl group.
Butanethiol: Contains a butyl group instead of the ethyl group.
Ethanol: Similar structure but with an oxygen atom instead of sulfur.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine ring and an ethylthiol group, which confer distinct chemical and biological properties .
特性
CAS番号 |
41287-49-4 |
|---|---|
分子式 |
C11H18Cl2N2OS |
分子量 |
297.2 g/mol |
IUPAC名 |
2-[4-(5-chloropyridin-2-yl)oxybutylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C11H17ClN2OS.ClH/c12-10-3-4-11(14-9-10)15-7-2-1-5-13-6-8-16;/h3-4,9,13,16H,1-2,5-8H2;1H |
InChIキー |
DLKPVUMZHGCNPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Cl)OCCCCNCCS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


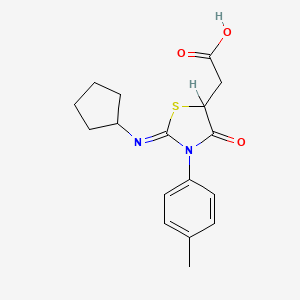
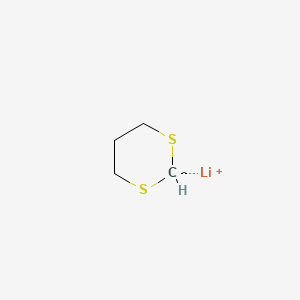
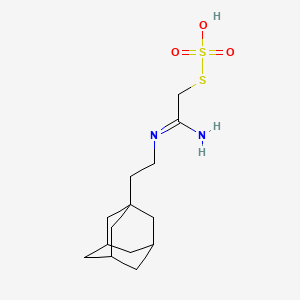
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)



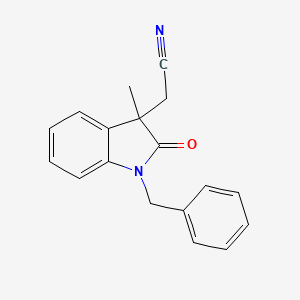

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
